(S)-tert-butyl 5-((tert-butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate
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Overview
Description
(S)-tert-Butyl 5-((tert-Butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound features a piperidine ring, a tert-butyl group, and a tert-butyldimethylsilyl ether group, making it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with tert-butyldimethylsilyl chloride (TBDMSCl) and piperidine-2-one .
Reaction Steps: The reaction involves the protection of the hydroxyl group on piperidine-2-one using TBDMSCl in the presence of a base such as imidazole or triethylamine.
Purification: The resulting product is purified through techniques like column chromatography to obtain the desired compound.
Industrial Production Methods:
Scale-Up: The synthesis is scaled up using reactors that allow for precise control of temperature and pressure.
Purification: Industrial-scale purification involves crystallization and distillation to achieve high purity levels.
Chemical Reactions Analysis
(S)-tert-Butyl 5-((tert-Butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the silyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: Various nucleophiles like Grignard reagents (RMgX) or organocopper reagents (RCuLi)
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Alcohols, amines
Substitution Products: Various substituted piperidines
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a protecting group in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a tool in molecular biology research.
Medicine: The compound is explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The silyl ether group provides stability and protection, while the piperidine ring can interact with biological targets, influencing various biochemical pathways.
Comparison with Similar Compounds
(S)-tert-Butyl 5-((tert-Butyldimethylsilyl)oxy)-2-oxopiperidine-1-carboxylate: is unique due to its specific structural features. Similar compounds include:
tert-Butyl 4-((tert-Butyldimethylsilyl)oxy)butanoate
tert-Butyl 3-((tert-Butyldimethylsilyl)oxy)propanoate
tert-Butyl 2-((tert-Butyldimethylsilyl)oxy)acetate
These compounds share the tert-butyldimethylsilyl ether group but differ in their core structures, leading to different reactivity and applications.
Properties
IUPAC Name |
tert-butyl (5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-11-12(9-10-13(17)18)21-22(7,8)16(4,5)6/h12H,9-11H2,1-8H3/t12-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQYQSXWRNJBHO-LBPRGKRZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CCC1=O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](CCC1=O)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4Si |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.51 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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